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Compound of Interest

Compound Name: TA-01

Cat. No.: B611111

Introduction:

The designation "TA-01" in the context of therapeutic studies predominantly refers to the TAM-
01 trial, a significant phase 11l clinical study investigating the use of low-dose tamoxifen for the
prevention of breast cancer in women with ductal carcinoma in situ (DCIS) or high-risk breast
lesions.[1] These application notes provide a detailed overview of the treatment duration,
experimental protocols, and relevant biological pathways associated with the TAM-01 trial. This
information is intended for researchers, scientists, and drug development professionals working
in the field of oncology and chemoprevention.

Data on Treatment Duration

The primary intervention in the TAM-01 trial involved the administration of low-dose tamoxifen
over a defined period. The quantitative data regarding the treatment duration from this study is

summarized below.

Parameter Duration Notes

Daily oral administration of 5

Treatment Regimen 3 years _

mg tamoxifen.[1]

Long-term follow-up to assess
Median Follow-up 9.7 years disease recurrence and

incidence.[1]
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Experimental Protocols

The following sections detail the key methodologies employed in the TAM-01 clinical trial.

Study Design and Patient Population

o Trial Type: Multicenter, phase lll, randomized, placebo-controlled trial.[1]
* Inclusion Criteria:

o Women aged 75 years or younger.[1]

o ECOG performance status of 1 or lower.[1]

o Diagnosed with hormone-sensitive (Estrogen Receptor or Progesterone Receptor = 1%)
or unknown Ductal Carcinoma in Situ (DCIS), Atypical Ductal Hyperplasia (ADH), or
Lobular Carcinoma in Situ (LCIS).[1]

e Exclusion Criteria:
o Previous invasive breast cancer.

o Concurrent use of hormone replacement therapy or other selective estrogen receptor
modulators (SERMS).

o History of deep vein thrombaosis, pulmonary embolism, or other thromboembolic events.

Treatment Protocol

o Experimental Arm: Participants received a daily oral dose of 5 mg tamoxifen.[1]
» Control Arm: Participants received a matching placebo tablet daily.[1]

e Duration: The treatment period for both arms was 3 years.[1]

Endpoint Assessment

» Primary Endpoint: Incidence of invasive breast cancer or DCIS.
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e Secondary Endpoints:
o Incidence of contralateral breast cancer.[1]

o Occurrence of serious adverse events, with a particular focus on endometrial cancer and
thromboembolic events.

o Changes in mammographic density.[1]

o Follow-up: Patients were monitored through regular clinical visits, mammograms, and
reporting of any adverse events. The median follow-up period extended to 9.7 years to
capture long-term outcomes.[1]

Signaling Pathways and Experimental Workflow
Mechanism of Action: Tamoxifen Signaling

Tamoxifen is a selective estrogen receptor modulator (SERM). Its primary mechanism involves
competitive binding to the estrogen receptor (ER), leading to a conformational change in the
receptor. In breast tissue, this complex acts as an antagonist, blocking the transcriptional
activation of estrogen-responsive genes that are critical for cell proliferation.
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Caption: Tamoxifen's mechanism of action in breast cancer cells.
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Experimental Workflow of the TAM-01 Trial

The workflow for the TAM-01 trial followed a standard randomized controlled trial design, from
patient recruitment to long-term follow-up.

Patient Recruitment
(DCIS, ADH, LCIS)

'

Screening &
Informed Consent

Randomization
(N=500)

Arm A: Low-Dose Tamoxifen

(5 mg/day) Arm B: Placebo

3-Year Treatment Period

l

Long-term Follow-up
(Median 9.7 years)

Data Analysis
(Incidence of Breast Cancer, AES)
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Caption: Workflow of the TAM-01 phase Il clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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